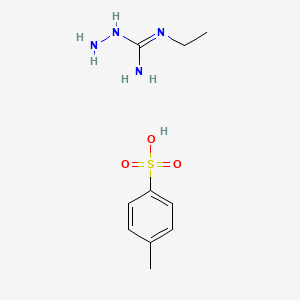
Acetic acid, hydroxyphosphono-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, hydroxyphosphono-, dipotassium salt is a chemical compound with the molecular formula C2H4K2O6P. It is a dipotassium salt derivative of hydroxyphosphonoacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, hydroxyphosphono-, dipotassium salt typically involves the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide. The reaction can be represented as follows:
C2H5O6P+2KOH→C2H4K2O6P+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization processes where hydroxyphosphonoacetic acid is reacted with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Neutralization Reactions: As mentioned, the compound is formed through the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide.
Substitution Reactions: It can undergo substitution reactions where the potassium ions are replaced by other cations.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in various applications.
Common Reagents and Conditions
Reagents: Potassium hydroxide, hydroxyphosphonoacetic acid.
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products Formed
The primary product is acetic acid, hydroxyphosphono-, dipotassium salt. In substitution reactions, the products will vary depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and industrial processes.
Biology
In biological research, it is used to study the effects of chelation on biological systems. It can also be used in the preparation of buffer solutions.
Medicine
In medicine, acetic acid, hydroxyphosphono-, dipotassium salt is explored for its potential use in drug formulations, particularly in the stabilization of active pharmaceutical ingredients.
Industry
Industrially, it is used in water treatment processes to prevent scale formation and corrosion. It is also used in the formulation of cleaning agents and detergents.
Wirkmechanismus
The mechanism of action of acetic acid, hydroxyphosphono-, dipotassium salt primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing scale formation. The molecular targets include various metal ions, and the pathways involve the formation of stable chelate complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, hydroxyphosphono-, monosodium salt
- Acetic acid, hydroxyphosphono-, monopotassium salt
- Acetic acid, hydroxyphosphono-, disodium salt
Uniqueness
Acetic acid, hydroxyphosphono-, dipotassium salt is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial, such as in water treatment and industrial cleaning processes.
Eigenschaften
CAS-Nummer |
129836-12-0 |
|---|---|
Molekularformel |
C2H3K2O6P |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
dipotassium;2-[hydroperoxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2K/c3-2(4)1-9(6,7)8-5;;/h5H,1H2,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
HZRXFMZRDOANCM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])P(=O)([O-])OO.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)

![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)






![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)


